Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Description

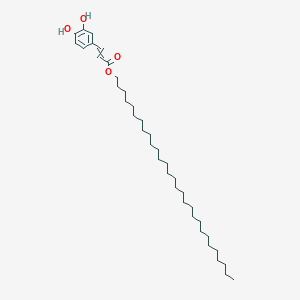

Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a long-chain alkyl ester derivative of caffeic acid (3-(3,4-dihydroxyphenyl)prop-2-enoic acid), where the hydroxyl group of the carboxylic acid is substituted with a nonacosyl (C29H59) chain. This compound belongs to the family of phenolic esters, characterized by a catechol (3,4-dihydroxyphenyl) group and an α,β-unsaturated carbonyl system. The extended alkyl chain confers unique physicochemical properties, such as increased lipophilicity, which may influence bioavailability and membrane permeability compared to shorter-chain analogues .

Properties

CAS No. |

654663-60-2 |

|---|---|

Molecular Formula |

C38H66O4 |

Molecular Weight |

586.9 g/mol |

IUPAC Name |

nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C38H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(41)32-30-35-29-31-36(39)37(40)34-35/h29-32,34,39-40H,2-28,33H2,1H3 |

InChI Key |

QGGNKCVMGSWVQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of nonacosanol with 3-(3,4-dihydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, base catalysts like sodium hydroxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Ethers and other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Applications

- Antioxidant Activity : The compound exhibits notable antioxidant properties due to the presence of the dihydroxyphenyl group, which can scavenge free radicals. This property is essential in developing supplements or pharmaceuticals aimed at reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

2. Material Science

- Surfactant Properties : Due to its amphiphilic nature, this compound can function as a surfactant in formulations for cosmetics and pharmaceuticals. It aids in stabilizing emulsions and enhancing the bioavailability of active ingredients.

- Biodegradable Polymers : The incorporation of this compound into polymer matrices can improve the mechanical properties and biodegradability of materials used in packaging or medical applications.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound compared to control samples.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies were performed to assess the anti-inflammatory effects of this compound on human macrophages. The compound was shown to reduce TNF-alpha production significantly.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 150 |

| Compound (10 µM) | 90 |

| Compound (50 µM) | 40 |

Mechanism of Action

The mechanism of action of Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, thereby reducing inflammation.

Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Modifications | Biological/Functional Role | Reference |

|---|---|---|---|---|---|

| This compound | C38H64O4 | 584.91 g/mol | C29 alkyl chain ester | Antioxidant, potential membrane modulator | [4, 8] |

| Caffeic Acid Phenethyl Ester (CAPE) | C17H16O4 | 284.31 g/mol | Phenethyl ester group | Anti-inflammatory, antiviral, antioxidant | [8] |

| 3,6'-Disinapoyl Sucrose | C34H42O19 | 754.68 g/mol | Sinapoyl (methoxy-substituted cinnamoyl) groups on sucrose | Pharmacological research, food additives | [3] |

| CID 125990 <sup>†</sup> | C29H24O12 | 564.49 g/mol | Dimeric caffeic acid structure with propanoic acid | Multi-target inhibitor (SARS-CoV-2 Mpro/S protein) | [1] |

| Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | C10H10O4 | 194.18 g/mol | Methyl ester, shorter alkyl chain | Intermediate in biodegradation pathways | [4, 5] |

<sup>†</sup>CID 125990: (2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid.

Comparative Analysis

Lipophilicity and Bioavailability

- This compound exhibits significantly higher lipophilicity (predicted LogP ~12–14) compared to CAPE (LogP ~2.5) or methyl ester derivatives (LogP ~1.8).

- In contrast, CID 125990 and 3,6'-Disinapoyl sucrose possess intermediate polarity due to hydroxyl and glycosidic groups, favoring solubility in polar solvents and systemic distribution .

Thermodynamic Stability

Pharmacological Potential

- CID 125990 : Validated as a multi-target inhibitor for COVID-19, with MM-GBSA binding energy calculations (−42.3 kcal/mol for Mpro) supporting further preclinical trials .

- 3,6'-Disinapoyl Sucrose : Widely used in traditional medicine for anti-diabetic and anti-inflammatory effects, with standardized extraction protocols established .

Industrial and Environmental Relevance

- Nonacosyl derivatives are under exploration as stabilizers in lipid-based drug delivery systems.

- Microbial degradation pathways for caffeate esters (e.g., via bt0343 and bt0357 genes) highlight their environmental persistence, necessitating tailored bioremediation strategies .

Biological Activity

Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the esterification of nonacosyl alcohol with 3-(3,4-dihydroxyphenyl)prop-2-enoic acid. Its molecular formula is , with a molecular weight of approximately 484.76 g/mol. The compound features a long-chain fatty acid moiety and a phenolic component known for its antioxidant properties.

Antioxidant Activity

Research indicates that phenolic compounds like 3-(3,4-dihydroxyphenyl)prop-2-enoate exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of 3-(3,4-dihydroxyphenyl)prop-2-enoate showed enhanced antioxidant capacity compared to other phenolic compounds, suggesting potential applications in preventing oxidative stress-related diseases .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. A case study involving various cancer cell lines revealed that this compound exhibits cytotoxic effects against several types of cancer cells, including breast and liver cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 6.92 | Induces apoptosis via mitochondrial pathway |

| MCF7 | 8.99 | Cell cycle arrest at S phase |

| HeLa | 7.50 | Reactive oxygen species generation |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It effectively halts cell division by interfering with key regulatory proteins involved in the cell cycle.

- Antioxidative Mechanisms : By scavenging free radicals, it reduces oxidative stress within cells.

Case Studies

A notable case study involved the synthesis and evaluation of this compound analogs. These analogs were tested against various human tumor cell lines using the NCI-60 panel. The results indicated a correlation between structural modifications and enhanced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.